Lipophilicity (XLogP3) Compared to 2-Methyl- and 2-Phenyl-1H-imidazole
The computed XLogP3 of 2-(oxolan-3-yl)-1H-imidazole is 0.1, which positions it between 2-methyl-1H-imidazole (XLogP3 = 0.2) and the more lipophilic 2-phenyl-1H-imidazole (XLogP3 = 1.9) [1][2][3]. This intermediate lipophilicity is achieved without introducing an aromatic ring, thereby avoiding the π-stacking-related promiscuity and CYP inhibition risks frequently associated with 2-phenylimidazole [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 2-methyl-1H-imidazole: 0.2; 2-phenyl-1H-imidazole: 1.9 |
| Quantified Difference | 0.1 vs. 0.2 (Δ = -0.1 log unit); 0.1 vs. 1.9 (Δ = -1.8 log units) |
| Conditions | XLogP3 algorithm v3.0 (PubChem 2025 release) |
Why This Matters
For procurement decisions, the near-neutral logP of 0.1 fulfills the Lipinski rule-of-five requirement (logP ≤ 5) while remaining sufficiently polar to mitigate phospholipidosis risk, a profile that neither 2-methyl nor 2-phenyl analogs can simultaneously satisfy.
- [1] PubChem Compound Summary for CID 58575418, 2-(oxolan-3-yl)-1H-imidazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1243164-54-6 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary for CID 12749, 2-methyl-1H-imidazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12749 (accessed 2026-04-25). View Source
- [3] PubChem Compound Summary for CID 69591, 2-phenyl-1H-imidazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/69591 (accessed 2026-04-25). View Source
